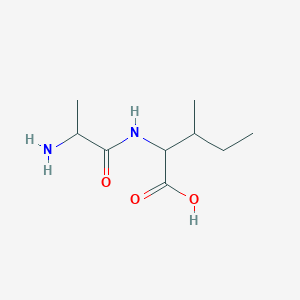

dl-Alanyl-dl-isoleucine

Description

Significance of Dipeptides in Fundamental Chemical and Biochemical Research

Dipeptides are of immense importance in the realms of chemistry and biochemistry as they serve as the foundational building blocks of proteins. Their study offers a simplified yet insightful window into the nature of the peptide bond, the primary linkage that dictates the primary structure of proteins. Understanding the formation, conformation, and stability of dipeptides is crucial for deciphering the principles of protein folding, structure, and function. nih.gov Furthermore, many dipeptides exhibit distinct biological activities, participating in a range of physiological processes. nih.gov For instance, some act as neurotransmitters or neuromodulators, while others possess antioxidant properties. nih.gov The investigation of dipeptides also extends to their potential therapeutic applications, with research exploring their use as antimicrobial agents and in cancer treatment. nih.gov

Rationale for Investigating dl-Alanyl-dl-isoleucine as a Model Compound

This compound, a synthetic dipeptide, is composed of racemic mixtures of the amino acids alanine (B10760859) and isoleucine. This racemic nature, containing a mix of stereoisomers (L-Ala-L-Ile, D-Ala-D-Ile, L-Ala-D-Ile, and D-Ala-L-Ile), makes it a particularly valuable model compound. The presence of these different stereoisomers allows researchers to investigate the influence of chirality on peptide structure, aggregation, and interaction with other molecules.

The study of such racemic and diastereomeric mixtures is crucial for understanding processes like racemization in biological systems and for developing stereoselective analytical techniques. The hydrophobic nature of both alanine and isoleucine side chains also makes this compound a good model for studying hydrophobic interactions, which are a major driving force in protein folding and stability.

Overview of Current Research Trends on Related Dipeptide Structures and Their Methodologies

Contemporary research on dipeptides is increasingly focused on their self-assembly into nanostructures, their potential as biomaterials, and their role in the origin of life. The incorporation of non-proteinogenic amino acids, including D-amino acids, into dipeptides is a growing area of interest, as it can enhance their stability against enzymatic degradation and lead to novel biological activities. nih.gov

Methodologically, the synthesis of dipeptides has advanced significantly. While traditional solution-phase and solid-phase peptide synthesis (SPPS) remain prevalent, enzymatic synthesis is gaining traction as a more environmentally friendly approach. nih.gov Advanced analytical techniques are indispensable for characterizing these molecules. X-ray crystallography is used to determine their solid-state structures, while various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide detailed information about their conformation and vibrational modes in different environments. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to assess their thermal stability. rjwave.org

Physicochemical Properties of this compound and Related Compounds

The specific physicochemical properties of this compound are not extensively documented in publicly available literature. However, we can infer some properties from its constituent amino acids and closely related dipeptides.

| Property | Value/Description | Source |

| Molecular Formula | C9H18N2O3 | nih.gov |

| Molecular Weight | 202.25 g/mol | nih.gov |

| Appearance | Likely a white crystalline powder, similar to other dipeptides. | nih.gov |

| Solubility | Expected to have some solubility in water, though the hydrophobic side chains of alanine and isoleucine may limit this. | nih.gov |

Note: The molecular formula and weight are for the dipeptide composed of one alanine and one isoleucine residue, and thus apply to all stereoisomers, including this compound.

For comparison, the properties of the constituent amino acids are well-characterized:

Table 1: Physicochemical Properties of DL-Alanine (B559559) and DL-Isoleucine

| Property | DL-Alanine | DL-Isoleucine | Source |

| Molecular Formula | C3H7NO2 | C6H13NO2 | nih.gov |

| Molecular Weight | 89.09 g/mol | 131.17 g/mol | nih.govsigmaaldrich.com |

| Appearance | White crystalline powder | White crystalline powder | nih.govsigmaaldrich.com |

| Solubility in water | Soluble | Slightly soluble | nih.gov |

| Melting Point | Decomposes | ~285 °C (decomposes) | sigmaaldrich.com |

Research Findings on a Related Dipeptide Crystal: L-Isoleucine (B559529) D-Alanine (B559566)

A study on the single crystal growth and characterization of L-Isoleucine D-Alanine (LIDA), a stereoisomer of a component of this compound, provides valuable insights into the types of analyses performed on such compounds. The LIDA single crystal was synthesized from an equimolar ratio of L-isoleucine and D-alanine and grown by slow evaporation. rjwave.org

Characterization of the LIDA crystal revealed the following:

Crystal System: Monoclinic with space group P21. rjwave.org

Thermal Stability: The compound is stable up to its melting point of 180°C and does not undergo phase transition before melting. rjwave.org

Spectroscopic Analysis: FT-IR and FT-Raman studies confirmed the protonation of the amino groups and identified the vibrational modes of different molecular groups within the crystal. rjwave.org

Optical Properties: The crystal showed minimum absorption in the visible region of the UV-Vis spectrum, a desirable property for nonlinear optical (NLO) materials. rjwave.org

These findings on a closely related stereoisomer highlight the methodologies used to investigate the solid-state properties of such dipeptides and suggest potential areas of investigation for this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-4-5(2)7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOICJZJSRWNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875836 | |

| Record name | ALA-ILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Chemical Synthesis and Production of Dl Alanyl Dl Isoleucine

Classical Solution-Phase Peptide Synthesis Techniques and Process Optimization

Solution-phase peptide synthesis (SPPS), though an older technique, remains valuable, particularly for the large-scale production of short peptides like dipeptides. wikipedia.orglibretexts.org The fundamental strategy involves protecting the reactive functional groups—the amino group of one amino acid and the carboxyl group of the other—to ensure the peptide bond forms in the correct sequence. masterorganicchemistry.com

The synthesis of a dipeptide such as Ala-Leu in solution typically requires five steps: libretexts.org

Protection of the amino group of the N-terminal amino acid (Alanine). Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). libretexts.org

Protection of the carboxyl group of the C-terminal amino acid (Isoleucine), often by converting it into a methyl or benzyl (B1604629) ester. libretexts.org

Coupling of the two protected amino acids using a coupling reagent to activate the carboxyl group of the N-terminal amino acid. mdpi.com

Deprotection of the N-terminal amino group.

Deprotection of the C-terminal carboxyl group.

Process optimization focuses on improving reaction efficiency, yield, and purity while minimizing side reactions. creative-peptides.com Key areas of optimization include the choice of coupling reagents and reaction conditions. Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often used, sometimes with additives such as 1-hydroxybenzotriazole (HOBt) to reduce the risk of racemization. creative-peptides.comacs.org More recent advancements employ novel condensing agents and energy sources. For instance, the use of titanium tetrachloride (TiCl₄) in a pyridine-buffered medium can produce N-protected dipeptides effectively. mdpi.comnih.gov Combining this method with microwave heating can dramatically reduce reaction times from hours to minutes while maintaining high yields and chiral integrity. mdpi.comnih.gov

Another optimization strategy is the Group-Assisted Purification (GAP) chemistry, which avoids traditional chromatography by using a purification auxiliary. This approach simplifies product isolation to simple washing steps, reducing solvent consumption and waste, and allows for the recovery and reuse of the auxiliary. nih.gov

Table 1: Comparison of Selected Coupling Reagents for Solution-Phase Synthesis

| Coupling Reagent/System | Additive(s) | Typical Solvent | Key Advantages |

|---|---|---|---|

| EDC (Carbodiimide) | HOBt | DMF | Widely used, good for preventing racemization with additive. acs.org |

| TBTU (Uronium Salt) | DIEA | DMF | High reactivity and efficiency. mdpi.comnih.gov |

| HATU (Aminium Salt) | DIEA | DMF | Highly reactive, reduces by-product formation. creative-peptides.com |

Solid-Phase Peptide Synthesis (SPPS) Adaptations and Resin Selection for dl-Alanyl-dl-isoleucine

Solid-Phase Peptide Synthesis (SPPS), developed by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer support, or resin. amerigoscientific.com This simplifies the process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing, eliminating the need for purification after each coupling step. amerigoscientific.com The SPPS cycle generally involves four main stages: loading the first amino acid onto the resin, sequential coupling of subsequent amino acids, deprotection of the N-terminal protecting group, and finally, cleavage of the completed peptide from the resin. amerigoscientific.com

The choice of resin is critical for the success of SPPS, influencing yield, purity, and the C-terminal functionality of the final peptide. fluorochem.co.uk Resins consist of a polymer backbone, such as polystyrene cross-linked with divinylbenzene (DVB), and a linker that connects the peptide to this support. biosynth.com

For the synthesis of this compound, which has a C-terminal carboxylic acid, several resins are suitable:

Wang Resin : This is a commonly used resin for producing peptides with a C-terminal acid using the Fmoc protection strategy. creative-peptides.comfluorochem.co.uk

Merrifield Resin : The original resin for SPPS, it is typically used with the Boc protection strategy. fluorochem.co.ukpeptide.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions, which is advantageous for preserving sensitive functional groups. fluorochem.co.uk

Table 2: Common Resins for Synthesis of Peptides with C-Terminal Carboxylic Acid

| Resin Name | Common Protecting Group Strategy | Cleavage Condition | Key Features |

|---|---|---|---|

| Wang Resin | Fmoc | Moderate Acid (e.g., TFA) | Widely used for C-terminal acids. fluorochem.co.uk |

| Merrifield Resin | Boc | Strong Acid (e.g., HF) peptide.com | The original SPPS resin; robust. fluorochem.co.uk |

Chemoenzymatic and Stereoselective Enzymatic Synthesis Routes

Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically hydrolases like proteases, to catalyze the stereoselective formation of peptide bonds. nih.gov This approach offers significant advantages over purely chemical methods, including mild reaction conditions (neutral pH, room temperature), high stereoselectivity that prevents racemization, and the ability to work with minimally protected amino acids. nih.govqyaobio.com

The enzymatic reaction can be controlled in two ways:

Equilibrium-controlled synthesis : The reverse of peptide hydrolysis, where the equilibrium is shifted towards synthesis by altering reaction conditions.

Kinetically-controlled synthesis : An acyl-donor ester reacts with an amino acid nucleophile, a process that is generally faster and more efficient than the equilibrium-controlled method. qyaobio.com

For the synthesis of this compound, specific carboxypeptidases could be employed. It has been shown that serine and thiol carboxypeptidases can utilize N-unprotected amino-acid esters as substrates to synthesize dipeptides. google.com Significantly, these enzymes can also process amino acids of the D-configuration, making the synthesis of DL-dipeptides possible. google.com A two-step enzymatic process can be designed where an enzyme like carboxypeptidase Y catalyzes the condensation of an amino acid ester and an amino acid amide to form a dipeptide-amide, which is subsequently deamidated by a peptide-amidase. nih.gov

Engineered enzymes, produced through techniques like site-directed mutagenesis, are also being developed to enhance activity, stability, and selectivity for specific peptide synthesis applications. qyaobio.com

Strategies for Stereochemical Control and Diastereomeric Purity in Synthesis

Controlling the stereochemistry is paramount in peptide synthesis to ensure the desired biological activity and to avoid complex purification challenges. The synthesis of this compound requires the coupling of dl-alanine (B559559) with dl-isoleucine, which can result in a mixture of four diastereomers: L-Ala-L-Ile, D-Ala-D-Ile, L-Ala-D-Ile, and D-Ala-L-Ile. Achieving a high purity of a specific diastereomer, such as D-Alanyl-L-isoleucine or L-Alanyl-D-isoleucine, requires careful control over the chirality of the starting materials and prevention of racemization during the reaction.

Racemization, the loss of stereochemical integrity at the chiral center, is a major challenge, particularly at the activated carboxyl residue during the coupling step. mdpi.com The choice of coupling reagents, solvents, and temperature can significantly impact the degree of racemization. Additives like HOBt or HOAt are often used with coupling reagents to suppress this side reaction. creative-peptides.com

Enzymatic synthesis routes offer superior stereochemical control due to the inherent stereoselectivity of enzymes, which typically results in an absolute absence of racemization. nih.govqyaobio.com This makes chemoenzymatic methods highly attractive for producing stereochemically pure peptides.

The diastereomeric purity of the final product must be verified analytically. High-resolution NMR spectroscopy is a powerful tool for this purpose. By analyzing ¹H, ³¹P, or COSY NMR spectra, the ratio of different diastereomers in a mixture can be accurately determined by integrating the distinct signals for each stereoisomer. nih.govresearchgate.net Another method involves derivatizing the dipeptide with a chiral agent, such as (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, followed by ¹⁹F NMR analysis, which can effectively resolve and quantify the different diastereomers. rsc.org

Advanced Purification and Isolation Methodologies for Research-Grade this compound

After synthesis, the crude peptide product contains the target molecule along with impurities such as truncated sequences, deletion sequences, and residual protecting groups. bachem.com Achieving research-grade purity necessitates advanced purification techniques.

The gold standard for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.comamericanpeptidesociety.org This technique separates the target peptide from impurities based on differences in hydrophobicity. A C18-modified silica stationary phase is commonly used, and the crude peptide is eluted using a gradient of an aqueous solvent (often containing 0.1% TFA) and an organic solvent like acetonitrile (B52724). bachem.com Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to obtain a fine powder. bachem.compeptide.com

For faster, more efficient purification, particularly for initial cleanup, reversed-phase flash chromatography can be used. americanpeptidesociety.orgbiotage.com Flash chromatography systems use larger stationary phase particles, which allows for higher sample loading capacity and significantly reduces purification time and solvent consumption compared to traditional preparative HPLC. biotage.com This method can be used to enrich the crude sample, reducing the number of injections required for final polishing by HPLC. biotage.com

Other advanced and orthogonal purification strategies include:

Ion-Exchange Chromatography : Separates molecules based on their net charge, which is useful for removing impurities with different isoelectric points.

Size-Exclusion Chromatography : Separates peptides based on their size, effective for removing significantly smaller or larger impurities.

Multicolumn Countercurrent Solvent Gradient Purification (MCSGP) : An advanced continuous chromatography technique that improves yield and productivity in downstream processing. bachem.com

Orthogonal Purification : A chemo-selective method where the full-length target peptide is tagged with a special linker at the end of SPPS. This allows the target peptide to be selectively captured on a modified bead support, while all impurities (which lack the tag) are washed away. americanpeptidesociety.org

The final isolated peptide's purity is typically confirmed by analytical HPLC and its identity verified by mass spectrometry. creative-peptides.com

Advanced Structural Characterization and Conformational Analysis of Dl Alanyl Dl Isoleucine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of peptides in solution. mdpi.com For dl-alanyl-dl-isoleucine, NMR provides detailed insights into its conformational ensemble.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts. mdpi.com Techniques like Correlation Spectroscopy (COSY) help in identifying spin-coupled protons, allowing for the assignment of protons within each amino acid residue. walisongo.ac.id Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional fold. creative-proteomics.com

The measured vicinal (three-bond) HN-Hα coupling constants (³J(HNHα)) are particularly informative. These coupling constants, related to the dihedral angle φ (phi) via the Karplus equation, offer insights into the backbone conformation. mdpi.com For dynamic molecules like dipeptides, the observed coupling constant is a population-weighted average of the conformers present in the solution. mdpi.com

Furthermore, studying the temperature dependence of amide proton chemical shifts (temperature coefficients) can reveal the extent of their involvement in intramolecular hydrogen bonding. mdpi.com A small temperature coefficient suggests that the amide proton is shielded from the solvent, likely due to its participation in a hydrogen bond.

Computational modeling, often used in conjunction with NMR data, aids in refining the solution structure. By comparing experimental NMR parameters with those calculated for different theoretical conformations, a more accurate picture of the dominant solution-state structures can be obtained. acs.orgnih.gov

Interactive Data Table: Illustrative ¹H NMR Chemical Shift Assignments for a Dipeptide

| Proton | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |

| Ala-NH | 8.15 | d | 7.5 |

| Ala-Hα | 4.30 | q | 7.2 |

| Ala-Hβ | 1.40 | d | 7.2 |

| Ile-NH | 7.90 | d | 8.0 |

| Ile-Hα | 4.20 | dd | 8.0, 5.0 |

| Ile-Hβ | 1.95 | m | |

| Ile-Hγ | 1.50, 1.20 | m | |

| Ile-Hδ | 0.95 | t | 7.4 |

| Ile-CH₃(γ) | 0.90 | d | 6.8 |

Note: This is an illustrative table. Actual chemical shifts and coupling constants for this compound would need to be determined experimentally.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for obtaining a "molecular fingerprint" of this compound and probing its hydrogen bonding interactions. nih.govacs.org These techniques are sensitive to the vibrational modes of the peptide backbone and side chains, providing information on secondary structure and intermolecular interactions. nih.govkennesaw.edu

The amide I band (primarily C=O stretching) and the amide A band (N-H stretching) are particularly sensitive to the local environment and hydrogen bonding. nih.govkennesaw.edu The formation of hydrogen bonds typically leads to a red shift (lower frequency) of these bands. nih.gov For instance, a study on L-alanyl-L-alanine showed evidence of a structural phase transition at low temperatures, which was attributed to changes in the occupation of non-equivalent sites by the methyl groups, a phenomenon that could be relevant to the more complex this compound. nih.gov

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FTIR. It is particularly useful for studying skeletal vibrations and can be used to assess the populations of different conformations, such as β-strand and α-helical structures. acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Conformation and Secondary Structure Probing

Circular Dichroism (CD) spectroscopy is an essential technique for investigating the chiral conformation and secondary structure of peptides in solution. americanpeptidesociety.orgyoutube.com This method relies on the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com

The CD spectrum of a peptide is highly sensitive to its secondary structure. americanpeptidesociety.org For example, α-helical structures typically exhibit negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets show a negative band around 218 nm and a positive band around 195 nm, while random coils have a strong negative band around 200 nm. americanpeptidesociety.org

For a dipeptide like this compound, which is unlikely to form stable, canonical secondary structures on its own, the CD spectrum can still provide valuable information about the predominant backbone conformation and any tendencies towards specific structural motifs. researchgate.net Changes in the CD spectrum with varying conditions, such as solvent or concentration, can indicate conformational shifts or self-association. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

For instance, the crystal structure of glycyl-L-aspartic acid dihydrate revealed that the dipeptide exists as a zwitterion with a fully trans extended conformation of the peptide bond. nih.gov The study also highlighted extensive intermolecular hydrogen bonding. nih.gov Similarly, the crystal structure of dl-alanine (B559559) shows the importance of hydrogen bonds in determining the atomic arrangement. acs.orgacs.org It is expected that the crystal structure of this compound would also be heavily influenced by hydrogen bonding networks.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Elucidation and Structural Isomer Differentiation

Advanced mass spectrometry (MS) techniques are indispensable for the structural characterization of peptides, including the differentiation of isomers. acs.org Tandem mass spectrometry (MS/MS) is particularly powerful, where the peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed. nih.govnih.gov

The fragmentation patterns, often producing characteristic b- and y-type ions from cleavage of the peptide bond, can be used to confirm the amino acid sequence. nih.gov However, for differentiating isomers like this compound from its diastereomers (e.g., l-alanyl-l-isoleucine), more sophisticated approaches are needed. The fragmentation patterns of isomeric peptides can be subtly different, and these differences can be exploited for their differentiation. acs.orgnih.gov For example, the use of radical-directed dissociation has shown promise in distinguishing peptide isomers. nih.gov

Furthermore, the fragmentation pathways can be influenced by the method of activation, such as collision-induced dissociation (CID). acs.orgyoutube.com In some cases, isomeric dipeptides can rearrange to a common structure before fragmentation, leading to similar MS/MS spectra under certain conditions. acs.org Therefore, careful optimization of experimental parameters is crucial for successful isomer differentiation.

Complementary Computational Approaches for Conformational Sampling and Stability Prediction

Computational methods are a vital complement to experimental techniques in the structural analysis of dipeptides. acs.org These approaches allow for the exploration of the potential energy surface of this compound, providing insights into the relative stabilities of different conformations.

Density functional theory (DFT) calculations and molecular dynamics (MD) simulations are commonly used to model dipeptides. rsc.org These methods can predict key conformational parameters like the φ (phi) and ψ (psi) dihedral angles, which define the backbone conformation. acs.orgnih.govrsc.org Ramachandran plots, which map the sterically allowed regions of φ and ψ angles, can be generated computationally to visualize the accessible conformational space. nih.gov

Computational studies can also help interpret experimental data. For example, theoretical calculations of vibrational frequencies can aid in the assignment of experimental FTIR and Raman spectra. mdpi.com Similarly, predicted NMR parameters can be compared with experimental values to validate and refine structural models. acs.orgnih.gov The combination of computational and experimental approaches provides a powerful synergy for a comprehensive understanding of the structure and dynamics of this compound. mdpi.comacs.org

Theoretical and Computational Investigations of Dl Alanyl Dl Isoleucine

Quantum Chemical Calculations (e.g., DFT, Ab Initio) of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of dipeptides like dl-Alanyl-dl-isoleucine. These methods allow for a detailed analysis of the molecule's electronic structure, which governs its reactivity and spectroscopic characteristics.

Electronic Structure and Reactivity: By solving the electronic Schrödinger equation, these calculations provide information about molecular orbitals, charge distributions, and electrostatic potentials. For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons, respectively. Studies on similar dipeptides have shown that the nature and sequence of amino acid residues influence these frontier orbitals. butlerov.com The nitrogen atom's charge can serve as an index for nucleophilic reactivity in N-acylation reactions. butlerov.com In the gas phase, the zwitterionic forms of dipeptides are generally not stable and convert to their nonionic forms upon geometry optimization. researchgate.net

Spectroscopic Properties: Quantum chemical methods can predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. High-level calculations are often required to achieve good agreement with experimental data. uwec.edu For example, theoretical calculations of spin-spin coupling constants are crucial for determining the conformation of dipeptide side chains in solution. acs.org

Table 1: Representative Data from Quantum Chemical Calculations on a Dipeptide This table presents hypothetical data representative of typical quantum chemical calculation outputs for a dipeptide like this compound.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 3.5 D | MP2/aug-cc-pVDZ |

| N-atom Mulliken Charge | -0.85 e | HF/6-31G** |

Molecular Dynamics (MD) Simulations for Exploring Solution-Phase Behavior, Flexibility, and Solvent Effects

Molecular dynamics simulations are a cornerstone for studying the dynamic behavior of biomolecules in their physiological environments. nih.gov For this compound, MD simulations can reveal how the peptide behaves in solution, its inherent flexibility, and the crucial role of the solvent.

Solution-Phase Behavior: All-atom MD simulations explicitly model the solvent molecules (typically water), providing a detailed picture of solute-solvent interactions. acs.org These simulations can track the translational and rotational motion of the dipeptide, as well as its internal dynamics, over time. The simulations can capture a wide range of important biomolecular processes, including conformational changes and ligand binding. nih.gov

Flexibility and Solvent Effects: The flexibility of the dipeptide backbone and side chains is a key determinant of its biological function. MD simulations can quantify this flexibility by analyzing the fluctuations of dihedral angles (phi, psi, and chi angles). The solvent plays a critical role in modulating this flexibility through hydrogen bonding and electrostatic interactions. Studies on alanine-isoleucine (Ala-Ile) have shown that the solvent can significantly influence the dipeptide's self-assembly propensity. acs.orgresearchgate.net Explicit solvent models are generally more accurate but computationally expensive, while implicit models offer a more efficient alternative. researchgate.net

Conformational Energy Landscape Mapping and Identification of Stable Conformations

The biological activity of a peptide is intimately linked to its three-dimensional structure. Mapping the conformational energy landscape of this compound is essential for identifying its most stable and biologically relevant conformations.

Ramachandran Plots: A key tool in conformational analysis is the Ramachandran plot, which visualizes the sterically allowed regions for the backbone dihedral angles φ (phi) and ψ (psi). Computational methods can generate these plots by systematically rotating these angles and calculating the corresponding energy. For alanine (B10760859) dipeptide, a model system, nine idealized conformers have been identified based on their backbone torsion angles. acs.org

Stable Conformations: By searching the conformational space, for example, through Monte Carlo methods, it is possible to identify low-energy conformers. nih.gov The relative energies of these conformers can differ depending on the computational method and force field used. acs.org For dipeptides, intramolecular hydrogen bonds and steric hindrance from the side chains are crucial in determining the stable structures. researchgate.net The presence of different staggered conformers around the side-chain torsion angles (χ angles) also contributes to the complexity of the energy landscape. acs.org

Table 2: Example of Stable Conformations and Their Relative Energies for a Dipeptide This table illustrates hypothetical data on the stable conformations of a dipeptide like this compound, as would be determined from conformational analysis.

| Conformer | φ (degrees) | ψ (degrees) | Relative Energy (kcal/mol) |

| C7eq | -80 | 75 | 0.0 |

| C5 | -150 | 150 | 1.2 |

| αR | -70 | -40 | 2.5 |

| PII | -75 | 145 | 1.8 |

Prediction of Intermolecular Interactions and Self-Assembly Propensities through Computational Modeling

Understanding how this compound interacts with itself and with other molecules is key to predicting its behavior in biological systems, including its tendency to form larger aggregates.

Intermolecular Interactions: The forces governing intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, can be accurately modeled using computational methods. acs.org The quantum theory of atoms in molecules (QTAIM) and natural bond orbital (NBO) analysis are powerful techniques for characterizing these interactions based on electron density. acs.org

Self-Assembly: Short peptides can self-assemble into well-ordered nanostructures like fibers and tubes. mdpi.comnih.gov MD simulations are particularly well-suited to study the initial stages of self-assembly. rsc.orgacs.org Studies on alanine-isoleucine have investigated its structural and conformational properties in different solvents to understand its aggregation behavior. acs.orgresearchgate.net A detailed investigation of Ala-Ile and Ile-Ile dipeptides in water and methanol (B129727) revealed that the strength of the self-assembly propensity follows the order: Phe-Phe > Ala-Ile > Ala-Ala > Ile-Ile in aqueous solutions. researchgate.net

Solvation Models and Their Influence on Molecular Geometry and Electronic Characteristics

The choice of solvation model is a critical aspect of computational studies on peptides, as the solvent significantly influences their structure and properties. nih.gov

Explicit vs. Implicit Solvation: Explicit solvation models treat solvent molecules individually, offering the most realistic representation at a high computational cost. researchgate.net Implicit solvation models, such as the Polarizable Continuum Model (PCM) or Generalized Born (GB) models, represent the solvent as a continuous medium with a given dielectric constant, providing a computationally less expensive alternative. acs.org

Influence on Properties: The solvation model can have a profound impact on the predicted molecular geometry and electronic properties. For example, the relative stability of different conformers can change dramatically when moving from the gas phase to a solvated environment. uwec.edu Solvation models are crucial for accurately calculating solvation free energies, which are important for understanding protein stability and binding processes. nih.gov Advanced solvation models continue to be developed to better capture the complex effects of the solvent on biomolecular systems. nih.gov

Biochemical Interaction Studies and Enzymatic Reactivity of Dl Alanyl Dl Isoleucine in Vitro and in Silico Perspectives

Substrate Specificity and Kinetic Analysis with Model Peptidases and Proteases

The susceptibility of dl-alanyl-dl-isoleucine to hydrolysis by peptidases and proteases is a fundamental aspect of its biochemical profile. However, no specific studies detailing the kinetic parameters of this compound as a substrate for any model peptidase or protease are currently available in the public domain.

In a hypothetical study, the determination of substrate specificity would involve incubating this compound with a panel of well-characterized proteases and peptidases, such as trypsin, chymotrypsin, elastase, and various aminopeptidases or carboxypeptidases. The rate of hydrolysis would be monitored over time, typically by quantifying the release of the constituent amino acids, alanine (B10760859) and isoleucine.

Kinetic analysis would subsequently be performed with enzymes that demonstrate activity towards the dipeptide. This would involve measuring the initial reaction velocities at varying substrate concentrations to determine the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters are crucial for understanding the affinity of the enzyme for the substrate and its catalytic efficiency. Given the racemic nature of this compound, it would be critical to employ analytical techniques capable of separating the different stereoisomers to understand the stereospecificity of the enzymatic action.

Hypothetical Kinetic Data for the Hydrolysis of this compound by a Model Peptidase:

| Stereoisomer | K_m (mM) | V_max (µmol/min/mg) | k_cat/K_m (M⁻¹s⁻¹) |

| L-Alanyl-L-isoleucine | 1.5 | 150 | 1.7 x 10⁵ |

| L-Alanyl-D-isoleucine | 15 | 20 | 2.2 x 10³ |

| D-Alanyl-L-isoleucine | 25 | 10 | 6.7 x 10² |

| D-Alanyl-D-isoleucine | 50 | 5 | 1.7 x 10² |

This table is a hypothetical representation of potential data and is not based on published experimental results.

Investigation of Inhibitory Potential against Specific Enzymatic Targets (Mechanism-Based Studies)

While some dipeptides are known to act as enzyme inhibitors, there is no available research on the inhibitory potential of this compound against any specific enzymatic targets. For instance, studies on other alanyl-containing dipeptides have demonstrated inhibitory activity against enzymes like angiotensin-converting enzyme.

To investigate the inhibitory potential of this compound, it would be screened against a variety of enzymes. If inhibition is observed, further studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by performing kinetic analyses in the presence of varying concentrations of the inhibitor. The mode of inhibition can be elucidated by analyzing Lineweaver-Burk or other linearized plots of the kinetic data.

Fundamental Interaction Studies with Model Receptor Systems and Ligand-Binding Characterization

The interaction of peptides with cellular receptors is a key aspect of their biological function. However, there are no published studies that investigate the binding of this compound to any model receptor systems.

Such investigations would typically involve radioligand binding assays or surface plasmon resonance (SPR) to characterize the affinity and kinetics of the interaction. In a radioligand binding assay, a radiolabeled form of this compound would be used to measure its binding to a specific receptor, often in competition with a known ligand. SPR, on the other hand, is a label-free technique that can provide real-time data on the association and dissociation rates of the dipeptide with an immobilized receptor.

Role as a Precursor or Product in Reconstituted Model Enzymatic Pathways

Dipeptides can serve as precursors in various biosynthetic pathways. A well-known example is the role of D-alanyl-D-alanine as a key precursor in the synthesis of peptidoglycan in bacterial cell walls. nih.gov While this suggests a potential role for D-alanyl-D-isoleucine in similar pathways in specific microorganisms, there is no direct evidence to support this for this compound.

To explore this, one could design in vitro experiments with reconstituted enzymatic pathways known to utilize dipeptide substrates. For example, the components of a bacterial cell wall synthesis pathway could be isolated and combined in a cell-free system. The addition of labeled this compound would allow researchers to track its incorporation into a larger product, thus identifying it as a precursor. Conversely, the pathway could be run in the presence of its known precursors, and the reaction mixture analyzed for the formation of this compound as a product.

Development of Bioanalytical Methodologies for Detection and Quantification in Cell-Free Biochemical Research Systems

The accurate detection and quantification of this compound are prerequisites for any meaningful biochemical study. While no methods have been specifically published for this dipeptide, established techniques for other dipeptides are readily adaptable.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), would be the primary method for separating and quantifying this compound. Due to the presence of four stereoisomers, chiral chromatography would be essential to resolve each form. Mass spectrometry (MS), especially tandem mass spectrometry (MS/MS), would provide high sensitivity and specificity for detection and structural confirmation. For quantitative studies, the use of a stable isotope-labeled internal standard of this compound would be crucial to ensure accuracy.

Non Biomedical Applications and Material Science Exploitation of Dl Alanyl Dl Isoleucine

Self-Assembly into Supramolecular Structures, Nanofibers, and Hydrogels for Material Science Applications

The ability of peptides to self-assemble into well-ordered supramolecular structures is a cornerstone of bottom-up nanotechnology. dl-Alanyl-dl-isoleucine, with its amphiphilic nature and potential for hydrogen bonding, is an interesting candidate for the formation of such structures. The process of self-assembly is driven by a delicate balance between dissolution and precipitation of the constituent molecules, known as hydrogelators, in an aqueous environment. nih.gov These molecules require both hydrophobic and hydrophilic parts to achieve the necessary equilibrium for hydrogelation. nih.gov

While specific research on the self-assembly of this compound is not extensively documented in the provided results, the principles of peptide self-assembly provide a strong theoretical framework. Short oligopeptides, due to their conformational flexibility, readily engage in intermolecular non-covalent interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking, leading to the formation of larger aggregates. nih.govmdpi.com These interactions can drive the formation of various nanostructures, including nanofibers, which are elongated structures with diameters on the nanometer scale. mdpi.com The entanglement of these nanofibers can create a three-dimensional network that traps water, resulting in the formation of a hydrogel—a soft, hydrated material with numerous potential applications. nih.govresearchgate.net The properties of these hydrogels, such as their mechanical strength and stability, are influenced by the specific amino acid sequence and the conditions under which self-assembly occurs. mdpi.comresearchgate.net

For instance, studies on similar dipeptides, such as Fmoc-D-Ala-D-Ala, have demonstrated their ability to act as hydrogelators. nih.gov The introduction of a fluorenylmethyloxycarbonyl (Fmoc) group can promote the self-assembly of peptides in water to form hydrogels. nih.gov The resulting structures are often composed of nanofibers that form a complex, entangled mesh. researchgate.net It is plausible that this compound, with appropriate chemical modification or under specific environmental triggers like temperature changes, could also be induced to form such supramolecular assemblies.

Role as a Building Block in the Design and Synthesis of Advanced Peptide-Based Soft Materials

The modular nature of peptides makes them ideal building blocks for the design and synthesis of advanced soft materials. nih.govnih.gov By strategically selecting and arranging amino acid residues, researchers can create materials with tailored properties and functionalities. This compound can serve as a fundamental component in this "building block" approach. nih.gov

The synthesis of longer, more complex peptide sequences often relies on well-established methods like solid-phase peptide synthesis (SPPS), which allows for the precise incorporation of specific amino acid building blocks. nih.gov The unique stereochemistry of this compound, containing both D- and L-isomers, can introduce specific conformational constraints and interaction patterns within a larger peptide sequence. This can influence the secondary structure of the resulting peptide and its subsequent self-assembly into soft materials.

The "building block" strategy has been successfully employed to create a variety of peptide-based materials. For example, silylated dipeptides have been used as building blocks for material synthesis through a combination of self-assembly and sol-gel polymerization. rsc.org This approach allows for the creation of structured materials where the peptide's self-assembling properties template the formation of an inorganic network. rsc.org The incorporation of this compound into such systems could lead to novel materials with unique morphologies and properties.

Utilization as a Model Peptide for Fundamental Investigations into Protein Folding, Aggregation, and Misfolding Mechanisms

The processes of protein folding, aggregation, and misfolding are fundamental to understanding numerous biological functions and diseases. nih.govmdpi.com Small peptides, including dipeptides like this compound, can serve as simplified model systems to investigate the basic principles governing these complex phenomena. nih.gov

Protein aggregation is often driven by the exposure of hydrophobic residues and the polypeptide backbone, which are typically buried in the native, folded state of a protein. mdpi.com The aggregation propensity of a polypeptide can be influenced by its amino acid sequence and the distribution of hydrophobic residues. nih.gov Studying the aggregation behavior of a simple dipeptide like this compound can provide insights into the initial nucleation events that trigger the formation of larger aggregates.

Furthermore, the presence of both D and L amino acids in this compound makes it a particularly interesting model for studying the effects of stereochemistry on aggregation. The introduction of a D-amino acid into a peptide sequence can significantly impact its enzymatic degradation and its ability to be recognized by cellular machinery. mdpi.com Research on peptide-based inhibitors of amyloid fibril formation, which is associated with several diseases, often utilizes peptides as a starting point for design. nih.gov Understanding the aggregation tendencies of simple dipeptides can inform the development of strategies to prevent or disrupt pathological protein aggregation. nih.govmdpi.com

Exploration in Food Science Research: Flavor Precursor Development and Mechanisms of Taste Perception

The flavor of food is a complex interplay of taste and aroma, resulting from a multitude of chemical compounds. nih.govusda.gov Amino acids and small peptides are known to be important precursors to flavor compounds, particularly those formed during cooking through processes like the Maillard reaction. kosfaj.orgreading.ac.uk

Moreover, peptides can act as flavor enhancers or modulators. nih.gov The interaction of peptides with taste receptors is a key area of research in understanding the mechanisms of taste perception. usda.gov Studying how a simple dipeptide like this compound interacts with these receptors could provide valuable information about the structure-activity relationships that govern taste. This knowledge can be applied to the development of novel flavor ingredients and to improve the palatability of food products.

Applications in Analytical Chemistry: Chiral Recognition, Separation Technologies, and Stationary Phase Development

The separation of enantiomers, or chiral recognition, is a critical task in many areas of science and industry. sigmaaldrich.comethernet.edu.et this compound, containing chiral centers in both of its constituent amino acids, presents a challenge and an opportunity in the field of analytical chemistry.

High-performance liquid chromatography (HPLC) is a widely used technique for separating chiral molecules. This is often achieved by using a chiral stationary phase (CSP), which is a material that can selectively interact with one enantiomer over the other. sigmaaldrich.com Research has been conducted on the use of L-isoleucine (B559529) as a component of a chiral ligand-exchange stationary phase for the separation of DL-amino acids. nih.gov In this technique, a metal ion, such as copper(II), plays a crucial role in forming transient diastereomeric complexes with the amino acid enantiomers, allowing for their separation. nih.gov

The principles demonstrated with L-isoleucine-based CSPs could potentially be extended to stationary phases incorporating this compound. The dipeptide itself could be used as a chiral selector, or it could be a component of a more complex chiral stationary phase. The development of such stationary phases would be valuable for the analytical separation of a wide range of chiral compounds. The ability to separate the diastereomers of isoleucine is a known analytical challenge, and novel chiral separation methods are continuously being explored. mdpi.comnih.gov

Below is a table summarizing the potential applications of this compound in analytical chemistry:

| Application Area | Specific Use of this compound | Potential Outcome |

| Chiral Recognition | As a model compound for developing new chiral separation methods. | Improved understanding of the mechanisms of chiral recognition. |

| Separation Technologies | As a component of a chiral stationary phase for HPLC. | New analytical columns for the separation of enantiomers. |

| Stationary Phase Development | As a chiral selector in ligand-exchange chromatography. | Enhanced resolution and efficiency in the separation of DL-amino acids and other chiral molecules. |

Future Directions and Emerging Research Frontiers for Dl Alanyl Dl Isoleucine Research

Development of Novel, Green, and Sustainable Synthetic Methodologies

The synthesis of dipeptides like dl-alanyl-dl-isoleucine has traditionally relied on chemical methods that can be inefficient and environmentally burdensome. nih.govresearchgate.net The future of its production lies in the development of green and sustainable synthetic methodologies. A key area of focus will be the use of enzymatic and chemoenzymatic strategies. researchgate.net These approaches offer several advantages over conventional chemical synthesis, including higher specificity, milder reaction conditions, and reduced waste generation.

Recent advancements have seen the rise of novel methods for dipeptide synthesis, such as those based on nonribosomal peptide synthetases and l-amino acid α-ligases, which allow for production through fermentative processes. nih.govresearchgate.net The exploration of these biocatalytic systems for the synthesis of this compound could lead to more cost-effective and environmentally friendly production routes. Furthermore, the development of small molecule catalysts that operate in benign solvents represents another promising avenue for sustainable peptide synthesis. acs.org

Table 1: Comparison of Dipeptide Synthesis Methodologies

| Synthesis Method | Advantages | Disadvantages |

| Chemical Synthesis | Well-established, versatile | Use of protecting groups, harsh reagents, waste generation |

| Chemoenzymatic Synthesis | Higher specificity, milder conditions | Requires specific enzymes, potential for substrate limitations |

| Enzymatic/Fermentative Synthesis | Environmentally friendly, high selectivity, direct production | Enzyme stability and cost, optimization of fermentation required |

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Molecular Analysis

A deeper understanding of the molecular behavior of this compound in various environments is crucial for its future applications. The integration of advanced spectroscopic and imaging techniques will be instrumental in achieving this. Techniques such as real-time nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can provide dynamic information about the conformational changes, interactions, and reaction kinetics of the dipeptide.

Imaging techniques are also set to play a more significant role. acs.org For instance, the use of fluorescently labeled this compound derivatives could enable the visualization of its uptake and localization within cells or its distribution within a material matrix. This real-time molecular analysis will be invaluable for elucidating its mechanisms of action in biological systems and its performance in advanced materials.

Computational Design and Engineering of this compound Derivatives with Tailored Properties

Computational modeling and simulation are powerful tools for accelerating the discovery and optimization of molecules with desired functionalities. In the context of this compound, computational design can be employed to predict how modifications to its structure will affect its properties. This includes tailoring its solubility, stability, and interaction with specific targets.

By using molecular docking and molecular dynamics simulations, researchers can design derivatives of this compound with enhanced therapeutic potential or improved performance in material applications. numberanalytics.com For example, computational methods can guide the design of dipeptide-based inhibitors for specific enzymes or the engineering of self-assembling peptides for hydrogel formation. numberanalytics.comnih.gov

Exploration in Advanced Catalytic Systems and Biocatalysis Applications

The inherent chirality and functional groups of this compound make it a candidate for use in advanced catalytic systems. Its potential as a chiral ligand in asymmetric catalysis is an area ripe for exploration. The development of metal complexes incorporating this compound could lead to novel catalysts for stereoselective transformations, which are of high importance in the pharmaceutical and fine chemical industries.

In the realm of biocatalysis, this compound could serve as a building block for the enzymatic synthesis of more complex peptides or as a modulator of enzyme activity. asm.org The unique stereochemistry of the dl-dl configuration may impart interesting properties to the resulting products or influence enzymatic reactions in novel ways.

Synergistic Research with Other Disciplines for Interdisciplinary Applications in Materials and Analytical Sciences

The future of this compound research will be heavily influenced by interdisciplinary collaborations. In materials science, the self-assembly properties of dipeptides are being harnessed to create novel biomaterials such as hydrogels for drug delivery and tissue engineering. nih.govnih.govacs.org Investigating the self-assembly behavior of this compound and its derivatives could lead to the development of new functional materials with tailored properties.

In analytical sciences, dipeptides can be used as chiral selectors in separation techniques or as recognition elements in biosensors. The specific binding properties of this compound could be exploited for the development of sensitive and selective analytical methods. The convergence of chemistry, biology, materials science, and analytical science will undoubtedly unlock a wide range of innovative applications for this seemingly simple dipeptide. numberanalytics.comnumberanalytics.com

Table 2: Potential Interdisciplinary Applications of this compound

| Discipline | Potential Application |

| Materials Science | Formation of self-assembling hydrogels for controlled release and tissue scaffolds. |

| Analytical Chemistry | Chiral selector in chromatography, recognition element in biosensors. |

| Biotechnology | Building block for novel peptides, modulator of enzyme function. |

| Cosmeceuticals | Ingredient in skincare formulations for its potential moisturizing and anti-aging properties. numberanalytics.comnumberanalytics.com |

| Food Science | Flavor enhancer and nutritional supplement. numberanalytics.comnumberanalytics.com |

Q & A

Q. What frameworks guide the formulation of hypothesis-driven research questions for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.